

Application Notes and Protocols for In Vivo Pharmacology Studies of LY2857785

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Compound of Interest		
Compound Name:	LY2857785	
Cat. No.:	B15567119	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from abortive to productive transcription elongation.[3][4] In many cancers, there is a dysregulation of transcriptional processes, leading to the overexpression of anti-apoptotic proteins and oncogenes.[5] By inhibiting CDK9, LY2857785 effectively reduces the phosphorylation of RNAP II, leading to a decrease in the levels of short-lived anti-apoptotic proteins like MCL-1 and XIAP, ultimately inducing apoptosis in cancer cells.[3][4][6] These application notes provide a comprehensive overview of the in vivo pharmacology of LY2857785, including detailed experimental protocols and key quantitative data to guide researchers in their preclinical studies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of LY2857785



Kinase	IC50 (nM)
CDK9	11[2][3]
CDK8	16[2][3]
CDK7	246[2][3]

Table 2: In Vitro Cellular Activity of LY2857785 in U2OS

Cells

Assay	IC50 (μM)
CTD P-Ser2 Inhibition	0.089[7]
CTD P-Ser5 Inhibition	0.042[7]
Cell Proliferation Inhibition	0.076[7]

Table 3: In Vitro Cell Proliferation Inhibition of LY2857785 in Hematologic Tumor Cell Lines (8-hour

exposure)

Cell Line	IC50 (μM)
MV-4-11	0.04[7]
RPMI8226	0.2[7]
L363	0.5[7]

Table 4: In Vivo Tumor Growth Inhibition of LY2857785



Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition
Nude Mice	MV-4-11 Xenograft	i.v. bolus	Significant inhibition[7]
Nude Rats	MV-4-11 Xenograft	4-hour i.v. infusion	Significant inhibition[7]
Nude Rats	U87MG Xenograft	Not specified	Not specified[7]
Nude Mice	A375 Xenograft	Not specified	Not specified[7]
Nude Mice	HCT116 Xenograft	Not specified	Not specified[7]

Signaling Pathway

The primary mechanism of action of **LY2857785** is the inhibition of the CDK9/Cyclin T1 complex (P-TEFb), which is a crucial regulator of transcriptional elongation.



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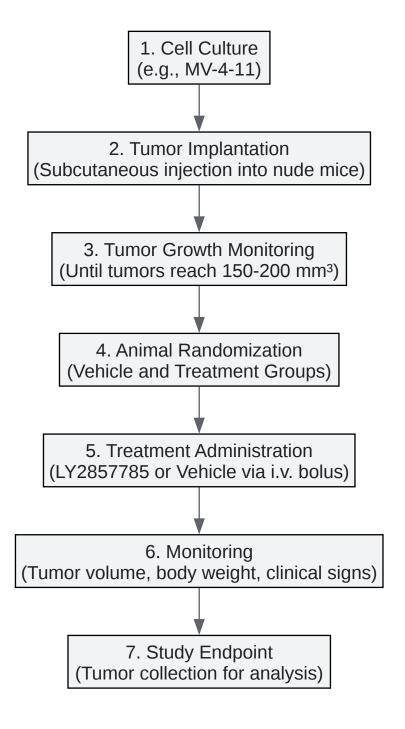
Mechanism of action of LY2857785.

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model

This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model in mice.





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Workflow for a mouse xenograft study.

1. Materials:

Test Compound: LY2857785

Vehicle: 0.9% NaCl (normal saline), pH 5.5-6.0[7]



- Cell Line: Human cancer cell line (e.g., MV-4-11, HCT116, A375)[7]
- Animals: Female athymic nude mice, 6-8 weeks old[7]
- General Supplies: Sterile syringes and needles, calipers, animal balance, cell culture reagents.

2. Methods:

- 2.1. Cell Culture and Implantation:
 - Culture the chosen cancer cell line under standard conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
 - Subcutaneously implant the cells (e.g., 5 x 10⁶ cells in 0.2 mL) into the flank of each mouse.
- 2.2. Tumor Growth and Animal Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: V = (length x width²) x 0.536.[7]
 - When the mean tumor volume reaches approximately 150-200 mm³, randomize the animals into treatment and vehicle control groups (n=7-10 animals per group).
- 2.3. Drug Formulation and Administration:
 - Prepare a stock solution of LY2857785.
 - On each day of dosing, dilute the stock solution to the final desired concentration with the vehicle (0.9% NaCl, pH 5.5-6.0).[7]
 - Administer LY2857785 or vehicle intravenously (i.v.) via bolus injection in a final volume of 0.2 mL/mouse.[7] The dosing schedule will be study-specific (e.g., once daily, twice weekly).



- 2.4. Monitoring and Endpoint:
 - Monitor tumor volumes and body weights 2-3 times weekly.
 - Observe the animals for any clinical signs of toxicity.
 - The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
 - At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: In Vivo Target Inhibition (IVTI) Assay

This protocol is designed to confirm that **LY2857785** is hitting its intended target (CDK9) in the tumor tissue.

- 1. Materials:
- Same as Protocol 1.
- · Liquid nitrogen.
- Reagents for protein extraction and Western blotting.
- Primary antibodies against phospho-RNAP II CTD (Ser2) and total RNAP II.
- 2. Methods:
- 2.1. Study Setup:
 - Follow steps 2.1 and 2.2 from Protocol 1 to establish tumors.
 - Use a smaller group size (n=4 per treatment group, n=6 for vehicle).[7]
- 2.2. Dosing and Sample Collection:
 - Administer a single dose of LY2857785 or vehicle as described in step 2.3 of Protocol 1.



- At a predetermined time point post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals via
 CO₂ asphyxiation.[7]
- Surgically remove the xenograft tumors, flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.[7]
- 2.3. Western Blot Analysis:
 - Homogenize the tumor tissues and extract total protein.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Perform SDS-PAGE and transfer proteins to a membrane.
 - Probe the membrane with primary antibodies against phospho-RNAP II (Ser2) and total RNAP II, followed by appropriate secondary antibodies.
 - Visualize and quantify the protein bands to determine the extent of target inhibition.

Conclusion

LY2857785 has demonstrated potent anti-tumor efficacy in preclinical models of hematologic and solid tumors.[7] Its mechanism of action, centered on the inhibition of CDK9 and transcriptional regulation, provides a strong rationale for its investigation as a cancer therapeutic. The protocols provided herein offer a framework for conducting in vivo pharmacology studies to further evaluate the efficacy and mechanism of action of LY2857785. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Despite its promising preclinical activity, the clinical development of LY2857785 was discontinued due to toxicities observed in vivo, suggesting that future efforts in targeting CDK9 should consider these potential on-target toxicities.[3][7]

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